molecular formula C10H14O3 B14749160 1-Oxaspiro[5.5]undecane-2,4-dione CAS No. 1658-06-6

1-Oxaspiro[5.5]undecane-2,4-dione

Cat. No.: B14749160
CAS No.: 1658-06-6
M. Wt: 182.22 g/mol
InChI Key: VAWIRJJPHNUVKD-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings. This compound has garnered significant attention due to its diverse applications in various fields such as medicine, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecane-2,4-dione typically involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Oxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions, which play a crucial role in its biological activity. These interactions can affect various pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • 1,3-Dioxane-1,3-dithiane spiranes
  • 1,3-Oxathiane derivatives

Uniqueness: 1-Oxaspiro[5.5]undecane-2,4-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

1658-06-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-oxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C10H14O3/c11-8-6-9(12)13-10(7-8)4-2-1-3-5-10/h1-7H2

InChI Key

VAWIRJJPHNUVKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(=O)O2

Origin of Product

United States

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